![molecular formula C28H20O2S2 B13141595 9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]- CAS No. 506443-27-2](/img/structure/B13141595.png)
9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(benzylthio)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two benzylthio groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including 1,5-Bis(benzylthio)anthracene-9,10-dione, are known for their photophysical properties and are used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylthio)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Thioether Formation: The anthracene-9,10-dione undergoes a nucleophilic substitution reaction with benzylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(benzylthio)anthracene-9,10-dione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(benzylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Bis(benzylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 1,5-Bis(benzylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may inhibit topoisomerases or kinases, which are essential for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in OLEDs.
1,5-Bis(phenylthio)anthracene-9,10-dione: Similar structure but with phenylthio groups instead of benzylthio groups.
Uniqueness
1,5-Bis(benzylthio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of benzylthio groups can influence the compound’s solubility, reactivity, and interaction with biological targets compared to other anthracene derivatives .
Propriétés
Numéro CAS |
506443-27-2 |
|---|---|
Formule moléculaire |
C28H20O2S2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
1,5-bis(benzylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2S2/c29-27-22-14-8-16-24(32-18-20-11-5-2-6-12-20)26(22)28(30)21-13-7-15-23(25(21)27)31-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
Clé InChI |
COPUZQNXIHMMEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
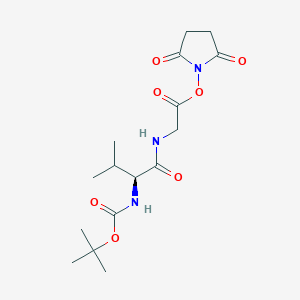
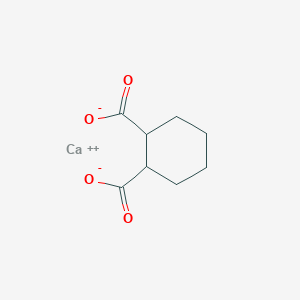
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
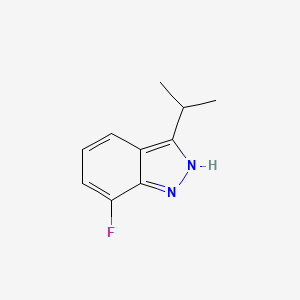
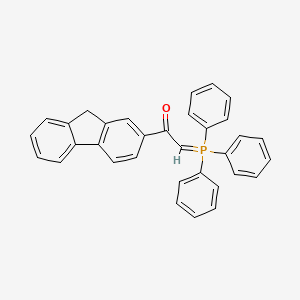

![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
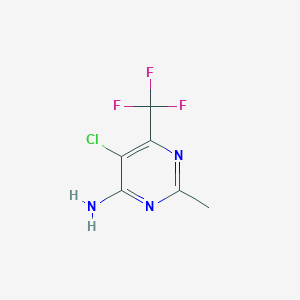
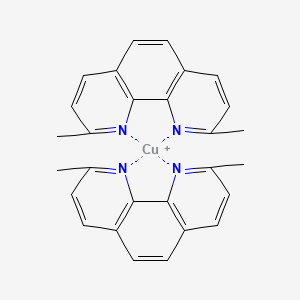

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
